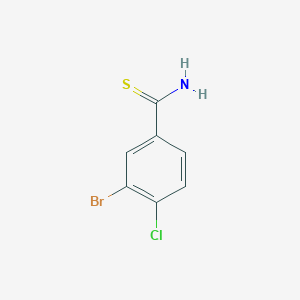
4-(4-Amino-1h-indol-1-yl)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Amino-1H-indol-1-yl)butanenitrile is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in a wide range of natural products and pharmaceuticals. This compound features an indole ring substituted with an amino group at the 4-position and a butanenitrile group at the 1-position. Indole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-1H-indol-1-yl)butanenitrile typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, halogenation, and other functional group transformations. The choice of reagents and conditions depends on the desired substitution pattern and the specific properties of the target compound .
化学反応の分析
Types of Reactions
4-(4-Amino-1H-indol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines .
科学的研究の応用
4-(4-Amino-1H-indol-1-yl)butanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(4-Amino-1H-indol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The amino group and the indole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The nitrile group can also participate in covalent bonding with biological molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-Amino-1H-indole-3-carboxaldehyde
- 4-Nitro-1H-indole-3-carboxylic acid
- 4-Amino-1H-indole-6-carboxylic acid
Uniqueness
4-(4-Amino-1H-indol-1-yl)butanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the amino group and the nitrile group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
4-(4-aminoindol-1-yl)butanenitrile |
InChI |
InChI=1S/C12H13N3/c13-7-1-2-8-15-9-6-10-11(14)4-3-5-12(10)15/h3-6,9H,1-2,8,14H2 |
InChIキー |
HTFBFSPQNXRQJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=CN(C2=C1)CCCC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)








amine](/img/structure/B13530659.png)




